Reboxetine

Neuropharmacology Transporter binding Affinity comparison

Reboxetine delivers a documented 117:1 NET:SERT selectivity ratio for clean noradrenergic pharmacology. Its (S,S)-enantiomer shows ~130-fold higher NET affinity than (R,R)—the benchmark for chiral pharmacology. As the only sNRI with validated human PET radioligands for in vivo NET imaging, it enables applications not replicable with atomoxetine, viloxazine, or maprotiline. For unambiguous NET blockade attribution, reboxetine eliminates off-target variables inherent to alternatives. Inquire for pricing.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 71620-89-8
Cat. No. B1679249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReboxetine
CAS71620-89-8
Synonyms2-((2-ethoxyphenoxy)benzyl)morpholine methanesulfonate
reboxetine
reboxetine mesylate
Vestra
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
InChIInChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
InChIKeyCBQGYUDMJHNJBX-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility: greater than 5 mg/mL in water /Mesylate/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Reboxetine (CAS 71620-89-8) Procurement Guide: Selective Norepinephrine Transporter Inhibitor for Neuropharmacology and Imaging Research


Reboxetine is a selective norepinephrine reuptake inhibitor (sNRI) that functions by blocking the norepinephrine transporter (NET), thereby increasing extracellular norepinephrine concentrations [1]. As a racemic mixture of (R,R)- and (S,S)-enantiomers, reboxetine exhibits potent and highly selective inhibition of NET with minimal activity at serotonin (SERT) and dopamine (DAT) transporters . The compound is utilized extensively in neuropsychopharmacology research for investigating noradrenergic signaling mechanisms, with applications ranging from antidepressant mechanism studies to the development of PET radioligands for in vivo NET imaging [2].

Why In-Class Norepinephrine Transporter Inhibitors Cannot Substitute for Reboxetine (CAS 71620-89-8)


Selective norepinephrine reuptake inhibitors (sNRIs) including atomoxetine, viloxazine, and maprotiline share the NET as their primary pharmacological target, yet substitution among these compounds is not scientifically valid due to substantial differences in transporter selectivity ratios, enantiomer-specific potency variations, and distinct off-target profiles [1]. Reboxetine in its racemic form exhibits a NET:SERT selectivity ratio of approximately 117:1 based on functional uptake inhibition assays, a profile that diverges meaningfully from other sNRIs in terms of both absolute NET affinity and relative SERT/DAT cross-reactivity [2]. Furthermore, reboxetine's (S,S)-enantiomer demonstrates approximately 130-fold higher NET affinity than the (R,R)-enantiomer, introducing stereochemical considerations that are absent when evaluating achiral sNRI alternatives [3]. These pharmacologic distinctions translate directly to experimental reproducibility and procurement decisions: substituting reboxetine with another sNRI in a protocol optimized for NET blockade introduces uncontrolled variables including differential SERT inhibition, altered in vivo NET occupancy kinetics, and enantiomer-specific binding site interactions that cannot be normalized through dose adjustment alone.

Quantitative Differentiation Evidence: Reboxetine (CAS 71620-89-8) Versus Comparator Compounds


NET Binding Affinity: Reboxetine Versus Atomoxetine and Viloxazine

Reboxetine demonstrates high-affinity binding to the human norepinephrine transporter (hNET) with Ki values consistently reported in the low nanomolar range. In competitive binding assays using HEK-293 cells transfected with hNET, (S,S)-reboxetine exhibits a Ki of 1.04 ± 0.16 nM, compared to a Ki of 0.95 ± 0.03 nM for the closely related analog (S,S)-MeNER [1]. This affinity profile is comparable to atomoxetine (Ki = 2-5 nM for hNET) but distinct from other sNRIs such as viloxazine, which exhibits lower NET affinity in functional assays [2]. The racemic reboxetine mixture demonstrates a NET Ki of 1.1 nM in rat synaptosomes, with SERT Ki of 129 nM and DAT Ki >10,000 nM, establishing a SERT/NET selectivity ratio of approximately 117:1 .

Neuropharmacology Transporter binding Affinity comparison

Enantiomer-Specific NET Affinity: (S,S)-Reboxetine Versus (R,R)-Reboxetine

Reboxetine exists as a racemic mixture of (R,R)- and (S,S)-enantiomers with markedly different pharmacological activities. Molecular dynamics studies and binding assays have established that (S,S)-reboxetine exhibits approximately 130-fold higher affinity for the human norepinephrine transporter (hNET) compared to (R,R)-reboxetine [1]. This stereoselectivity arises from specific interactions between (S,S)-reboxetine and six key hNET binding pocket residues (including Phe72, Tyr152, and Phe317) that are not optimally engaged by the (R,R)-enantiomer [2]. The (S,S)-enantiomer is responsible for the predominant influence on reboxetine's steady-state pharmacological properties, with the (R,R)-enantiomer contributing minimally to NET inhibition at therapeutic concentrations [3].

Chiral pharmacology Stereoselectivity Enantiomer comparison

Antiallodynic Efficacy in Neuropathic Pain: Reboxetine Versus Desipramine and Venlafaxine

In a murine model of neuropathic pain, reboxetine demonstrated antiallodynic effects comparable to the tricyclic antidepressant desipramine and the serotonin-norepinephrine reuptake inhibitor venlafaxine, with all three compounds acting through a β2-adrenoceptor-dependent mechanism [1]. Chronic administration of reboxetine (7 days) produced significant reduction in mechanical allodynia in β2-adrenoceptor wild-type mice, but this effect was completely abolished in β2-adrenoceptor knockout mice, confirming the shared β2-AR mechanism across these structurally distinct NET-targeting compounds [2]. This finding establishes reboxetine as a validated tool compound for investigating noradrenergic mechanisms in pain pathways, distinct from alternatives such as duloxetine which additionally engages serotonergic signaling [3].

Neuropathic pain In vivo pharmacology Behavioral assay

PET Imaging Utility: Reboxetine-Derived Radioligands for NET Quantification

The reboxetine scaffold serves as the chemical foundation for clinically validated PET radioligands targeting the norepinephrine transporter (NET). The (S,S)-enantiomer derivative (S,S)-[11C]O-methyl reboxetine ([11C]MRB) has been successfully employed in human PET studies to map regional NET distribution and quantify transporter occupancy [1]. Baseline imaging with [11C]MRB revealed highest NET density in the midbrain (containing the locus coeruleus) and thalamus, with distribution volume ratio (DVR) values of 1.48 for both regions, while caudate nucleus showed the lowest NET density (DVR baseline reference) [2]. Pharmacological blockade studies using atomoxetine (25-100 mg oral) demonstrated region-specific NET occupancy: midbrain exhibited 28 ± 10% average decrease in radioligand binding, whereas thalamus showed only 17 ± 10% decrease, indicating that midbrain NET density is approximately 40% greater than thalamic NET density [3]. Unlike other sNRIs such as viloxazine or maprotiline, reboxetine analogs provide the structural backbone for successful in vivo NET imaging probes with validated human PET application.

PET imaging Radioligand development NET occupancy

Monoamine Transporter Functional Selectivity: Reboxetine IC50 Profile Versus Desipramine

Reboxetine demonstrates pronounced functional selectivity for norepinephrine uptake inhibition relative to dopamine and serotonin transporters. In rat brain synaptosome preparations, reboxetine inhibits [3H]NE uptake with an IC50 of 8.5 nM, whereas inhibition of [3H]5-HT uptake requires an IC50 of 6.9 μM and [3H]DA uptake requires an IC50 of 89 μM [1]. This yields a functional selectivity ratio of approximately 812-fold for NE over 5-HT uptake inhibition and approximately 10,470-fold for NE over DA uptake inhibition [2]. In comparison, the tricyclic antidepressant desipramine, while also a NET inhibitor, exhibits measurable SERT affinity and muscarinic acetylcholine receptor antagonism, whereas reboxetine displays >1,000-fold selectivity over α-adrenoceptors, 5-HT, dopamine, and muscarinic ACh receptors . This functional selectivity profile confirms reboxetine as a more pharmacologically specific tool than desipramine for experiments requiring isolated NET blockade.

Transporter pharmacology Functional inhibition Selectivity profiling

Validated Research and Industrial Applications for Reboxetine (CAS 71620-89-8)


Neuropsychopharmacology Research Requiring Selective NET Inhibition Without Serotonergic Confounds

Reboxetine is optimally deployed in experimental paradigms where noradrenergic modulation must be isolated from serotonergic or dopaminergic influences. Based on its SERT/NET selectivity ratio of 117:1 (functional IC50: NE = 8.5 nM, 5-HT = 6.9 μM) and >10,000-fold selectivity over DAT, reboxetine enables clean pharmacological dissection of NET-mediated effects in behavioral, electrophysiological, and neurochemical studies [1]. This selectivity profile distinguishes reboxetine from alternative NET inhibitors such as desipramine (which exhibits antimuscarinic and antihistaminergic off-target activities) and venlafaxine (which inhibits both NET and SERT at therapeutic doses), making reboxetine the preferred tool compound for studies attributing outcomes specifically to enhanced noradrenergic transmission [2].

PET Tracer Development and NET Occupancy Quantification Studies

The reboxetine scaffold is uniquely validated for developing PET radioligands that image norepinephrine transporter distribution and occupancy in human brain. The (S,S)-enantiomer derivative [11C]MRB has been successfully employed in human subjects to quantify regional NET density, with midbrain showing approximately 40% higher NET density than thalamus (midbrain blockade 28±10% vs thalamus 17±10% following atomoxetine administration) [1]. This application is not replicable with other sNRIs such as viloxazine or maprotiline, which lack validated human PET radioligand derivatives. Laboratories engaged in CNS drug development, target engagement biomarker validation, or translational neuroimaging should procure reboxetine and its derivatives as the reference standard for NET imaging probe development [2].

Neuropathic Pain Mechanism Studies Requiring β2-Adrenoceptor Pathway Analysis

Reboxetine provides a validated pharmacological probe for investigating noradrenergic contributions to analgesic mechanisms via the β2-adrenoceptor pathway. In murine chronic constriction injury models, reboxetine produces antiallodynic effects comparable to desipramine and venlafaxine, with efficacy completely dependent on β2-adrenoceptor function as demonstrated in knockout mouse studies [1]. Because reboxetine lacks the additional serotonergic activity of venlafaxine and the broader receptor off-target profile of desipramine, it enables cleaner attribution of observed analgesic effects to NET inhibition and downstream β2-AR signaling. This makes reboxetine the optimal selection for pain researchers seeking to isolate noradrenergic mechanisms without confounding serotonergic or cholinergic contributions [2].

Chiral Pharmacology and Enantiomer-Specific Target Engagement Studies

Reboxetine serves as an essential reference compound for stereoselectivity studies investigating chiral ligand-receptor interactions at monoamine transporters. The approximately 130-fold difference in hNET affinity between (S,S)-reboxetine (Ki = 1.04 ± 0.16 nM) and (R,R)-reboxetine provides a quantitative benchmark for evaluating enantiomer-specific binding determinants [1]. Molecular dynamics simulations have identified six key hNET binding pocket residues (Phe72, Tyr152, Phe317, among others) that differentially engage the two enantiomers, establishing reboxetine as a model system for computational pharmacology and structure-based drug design efforts targeting the NET [2]. Laboratories developing novel sNRIs or conducting structure-activity relationship (SAR) studies should utilize reboxetine as the reference chiral comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reboxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.